Product packaging for N-Butyl-2,2-diphenylacetamide(Cat. No.:CAS No. 4107-02-2)

N-Butyl-2,2-diphenylacetamide

Cat. No.: B187661
CAS No.: 4107-02-2
M. Wt: 267.4 g/mol
InChI Key: DWTFZCMKNAQOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of the Diphenylacetamide Scaffold in Organic Chemistry Research

The 2,2-diphenylacetamide (B1584570) moiety is a recognized structural scaffold in organic synthesis and medicinal chemistry. Its significance stems from its role as a key intermediate in the creation of more complex molecules, including several commercially important pharmaceuticals. researchgate.net The rigid, sterically demanding nature of the two phenyl groups attached to the α-carbon imparts specific conformational properties to molecules that contain this core. vulcanchem.com

This scaffold is a crucial building block for various biologically active compounds. For instance, it is a precursor in the synthesis of the anti-diarrheal medication loperamide (B1203769) and the muscarinic receptor antagonist darifenacin, used for treating overactive bladder. researchgate.net The versatility of the diphenylacetamide core allows for chemical modifications that lead to a wide array of derivatives with potential therapeutic applications. jddtonline.infoorientjchem.org

Table 1: Notable Pharmaceutical Compounds Derived from the 2,2-Diphenylacetamide Scaffold

PharmaceuticalTherapeutic UseSource
LoperamideAnti-diarrheal researchgate.net
DarifenacinOveractive bladder treatment researchgate.net
FenpiverineAntispasmodic researchgate.net

Evolution of Research on N-Substituted Diphenylacetamides

Research into N-substituted diphenylacetamides has evolved from the study of simple derivatives to the synthesis of highly complex molecules designed for specific biological targets. Early investigations focused on compounds with simple alkyl or aryl groups on the amide nitrogen. A notable example is N,N-dimethyl-2,2-diphenylacetamide, which was identified as a selective pre-bud soil treatment herbicide. chembk.com This compound functions by inhibiting the cell division of weed meristems through root absorption. chembk.com

Subsequent research explored a wider range of substituents on the nitrogen atom. Studies have been conducted on the synthesis of various N-substituted derivatives and their potential applications. For example, the Goldberg coupling reaction has been utilized to prepare a series of multisubstituted diphenylacetamides. uminho.pt Electrochemical studies have compared the oxidation potentials of different N-substituted amides, including N,N-diphenylacetamide, providing insights into their chemical properties. ipp.pt

More recent research has focused on synthesizing complex N,N-diphenylacetamide derivatives with potential antimicrobial and analgesic properties. jddtonline.infoorientjchem.org These studies involve multi-step syntheses to attach larger, more functionalized groups to the diphenylacetamide core, aiming to enhance biological activity against specific targets like bacteria or cyclo-oxygenase (COX) enzymes. jddtonline.infoorientjchem.org This progression demonstrates a shift towards rational drug design, where the N-substituent is strategically chosen to modulate the pharmacological profile of the molecule.

Table 2: Examples of Researched N-Substituted Diphenylacetamides and Their Applications

Compound NameSubstitution on NitrogenInvestigated ApplicationSource
N,N-Dimethyl-2,2-diphenylacetamideTwo methyl groupsHerbicide chembk.com
N,N-DiphenylacetamideTwo phenyl groupsChemical ligand, Electrochemical studies ipp.ptmedchemexpress.com
2-(4-(3-(Substituted Phenyl) Acryloyl) Phenoxy)-N, N DiphenylacetamidesDiphenyl with complex phenoxy-acryloyl side chainAntimicrobial jddtonline.info
N-butyl-N-methyl-2,2-diphenylacetamideOne butyl group, one methyl groupPharmaceutical research (potential anti-inflammatory, analgesic) evitachem.com

Research Gaps and Scholarly Objectives Pertaining to N-Butyl-2,2-diphenylacetamide

Despite the extensive research on the diphenylacetamide scaffold and its various N-substituted derivatives, a significant research gap exists specifically for this compound. A literature search reveals a scarcity of dedicated studies on this particular compound.

The primary mention of this compound appears in a 2019 study focused on demonstrating a catalyst-free synthesis of α,α-disubstituted carboxylic acid derivatives via Wolff rearrangement. rsc.org In this research, this compound was successfully synthesized and characterized using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, confirming its structure. rsc.org However, the compound was one of several examples produced to showcase the synthetic methodology, and no further investigation into its physical, chemical, or biological properties was reported.

The primary scholarly objective is, therefore, the comprehensive characterization of this compound. This includes:

Synthesis and Purification: Optimization of synthetic routes to produce the compound in high yield and purity. The existing method provides a starting point, but other routes could be explored for efficiency and scalability. rsc.org

Physicochemical Characterization: Detailed determination of its physical properties, such as melting point, boiling point, solubility in various solvents, and crystallographic structure if applicable. The compound was reported as a colorless oil in its initial synthesis. rsc.org

Spectroscopic and Analytical Analysis: Comprehensive analysis beyond basic ¹H NMR, including ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy to create a complete analytical profile.

Biological Screening: Investigation of its potential biological activities. Based on the known activities of structurally related compounds like the N,N-dimethyl and N-butyl-N-methyl analogues, potential areas for screening include herbicidal, antimicrobial, analgesic, and anti-inflammatory activities. orientjchem.orgchembk.comevitachem.com

The lack of data represents a clear opportunity for foundational research to determine if this compound possesses unique properties worthy of further development in materials science, agriculture, or pharmacology.

Table 3: Known Research Data for this compound

PropertyFindingSource
Synthesis MethodCatalyst-free Wolff rearrangement rsc.org
Physical StateColorless oil rsc.org
¹H NMR (500 MHz, CDCl₃)δ 7.37 – 7.33 (m, 4H), 7.31- 7.24 (m, 6H), 5.71 (s, 1H), 4.94 (s, 1H), 3.29 (q, J = 10 Hz, 2H), 1.50 – 1.44 (m, 2H), 1.34-1.25 (m, 2H), 0.91 (t, J = 7.3 Hz, 3H) rsc.org
Biological ActivityNot reported
Physicochemical PropertiesNot reported

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO B187661 N-Butyl-2,2-diphenylacetamide CAS No. 4107-02-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4107-02-2

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-butyl-2,2-diphenylacetamide

InChI

InChI=1S/C18H21NO/c1-2-3-14-19-18(20)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3,(H,19,20)

InChI Key

DWTFZCMKNAQOCN-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS No.

4107-02-2

Origin of Product

United States

Crystallographic and Conformational Analyses of N Butyl 2,2 Diphenylacetamide

Theoretical and Computational Conformational Landscape Analysis

Influence of Alkyl Chain Length on Conformational Preferences of N-Alkyl-2,2-diphenylacetamides

The core structure of 2,2-diphenylacetamide (B1584570) itself features a non-planar conformation, with the two phenyl rings adopting a twisted arrangement relative to each other. In the crystal structure of 2,2-diphenylacetamide, the dihedral angles between the mean planes of the two phenyl rings are reported to be 84.6(7)° and 85.0(6)° for the two molecules in the asymmetric unit. mdpi.comnih.gov This inherent steric hindrance of the diphenylmethyl group is a dominant factor in the conformational preferences of its N-alkyl derivatives.

In a series of N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid, a study including N-methyl, N-butyl, and N-octyl derivatives revealed that the elongation of the alkyl chain influences the equilibrium of conformers in solution. mdpi.comnih.govresearchgate.net Although this system is more complex, it provides a model for how increasing the length of the alkyl chain can affect the steric and electronic environment of the amide nitrogen. For these molecules, a conformational equilibrium exists between forms with Z- or E-configuration of the carbonyl group relative to the alkyl substituent, and syn- or anti-arrangement of the bulkier groups. mdpi.comnih.gov

As the alkyl chain in N-alkyl-2,2-diphenylacetamides (from methyl to butyl and longer) increases in length, several conformational effects are anticipated:

Amide Bond Conformation: The amide bond (C-N) is generally planar due to resonance. The preference for a trans (E) or cis (Z) conformation about the amide bond is a key conformational feature. In secondary amides, the trans conformation is overwhelmingly favored due to lower steric hindrance. It is expected that N-alkyl-2,2-diphenylacetamides will adopt a trans conformation, where the alkyl group and the carbonyl oxygen are on opposite sides of the C-N bond.

Torsion Angles: The flexibility of the N-alkyl chain introduces additional rotational freedom. The key torsion angles that define the conformation are around the N-C(alkyl) and C(alpha)-C(carbonyl) bonds. The increasing number of C-C bonds in the alkyl chain (e.g., in N-Butyl-2,2-diphenylacetamide) allows for more possible gauche and anti conformations along the chain. This flexibility can lead to a higher degree of conformational disorder in the crystal lattice for longer chains. kek.jp

Crystal Packing: In the solid state, the length of the alkyl chain plays a crucial role in the efficiency of molecular packing. Shorter alkyl chains (e.g., methyl, ethyl) may allow for more compact packing arrangements, often dominated by hydrogen bonding between the N-H and C=O groups of adjacent molecules. As the alkyl chain length increases, van der Waals interactions between the chains become more significant. kek.jprsc.org This can lead to the formation of layered structures, with alternating regions of polar amide groups and non-polar alkyl chains. nih.gov The increased conformational flexibility of longer chains can also lead to looser molecular packing. rsc.org

Illustrative Conformational Data

The following table presents expected trends in key dihedral angles for a series of N-alkyl-2,2-diphenylacetamides based on general principles of conformational analysis. These are not experimentally determined values for this specific series but serve to illustrate the anticipated influence of the alkyl chain.

Compound NameAlkyl ChainExpected Major Amide ConformationKey Torsion Angle (Cα-C-N-Calkyl)Expected Alkyl Chain Conformation
N-Methyl-2,2-diphenylacetamideMethyltrans~180°N/A
N-Ethyl-2,2-diphenylacetamideEthyltrans~180°Predominantly anti
N-Propyl-2,2-diphenylacetamidePropyltrans~180°Mix of anti and gauche
This compoundButyltrans~180°Increased population of gauche conformers

Advanced Spectroscopic Characterization of N Butyl 2,2 Diphenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of N-Butyl-2,2-diphenylacetamide provides detailed information about the number of different types of protons and their neighboring environments. Analysis of a 500 MHz spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic protons, the methine proton, the amide proton, and the protons of the N-butyl group. rsc.org

The ten protons of the two phenyl groups appear as a complex multiplet between δ 7.24 and 7.37 ppm. rsc.org The methine proton (CH) alpha to the carbonyl group is observed as a singlet at δ 4.94 ppm, indicating no adjacent protons for coupling. rsc.org A broad singlet corresponding to the amide (NH) proton is found at approximately δ 5.71 ppm. rsc.org

The signals for the N-butyl group are clearly resolved. The two protons on the nitrogen-adjacent methylene (B1212753) group (-NH-CH₂ -) appear as a quartet at δ 3.29 ppm due to coupling with the adjacent methylene group. rsc.org The subsequent methylene group (-CH₂-CH₂ -CH₂-CH₃) shows a multiplet around δ 1.44-1.50 ppm, and the next methylene group (-CH₂-CH₂-CH₂ -CH₃) is observed as a multiplet between δ 1.25 and 1.34 ppm. rsc.org Finally, the terminal methyl group (-CH₃) of the butyl chain gives a triplet at δ 0.91 ppm, characteristic of a methyl group adjacent to a methylene group. rsc.org

Table 1: ¹H NMR Chemical Shift Data for this compound rsc.org

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.37 – 7.24m-10HAr-H (Phenyl rings)
5.71s-1HN-H (Amide)
4.94s-1HPh₂-CH -C=O
3.29q10.02HN-CH₂ -CH₂-CH₂-CH₃
1.50 – 1.44m-2HN-CH₂-CH₂ -CH₂-CH₃
1.34 – 1.25m-2HN-CH₂-CH₂-CH₂ -CH₃
0.91t7.33HN-CH₂-CH₂-CH₂-CH₃

Note: Data obtained in CDCl₃ at 500 MHz. rsc.org s = singlet, t = triplet, q = quartet, m = multiplet.

While specific experimental ¹³C NMR data for this compound is not available in the cited literature, the carbon skeleton can be reliably predicted based on established chemical shift principles. The molecule is expected to show 12 distinct signals corresponding to its 18 carbon atoms, due to the chemical equivalence of the phenyl carbons (apart from the ipso-carbons if the rings are freely rotating).

The carbonyl carbon (C=O) of the amide group is expected to appear significantly downfield, typically in the range of δ 170-175 ppm. The quaternary ipso-carbons of the two phenyl rings would likely resonate around δ 140 ppm. The methine carbon (CH) attached to the two phenyl groups is anticipated in the δ 58-65 ppm region. The ten CH carbons of the phenyl rings would produce signals in the aromatic region, approximately δ 127-130 ppm. The carbons of the N-butyl chain are expected in the aliphatic region: the N-attached methylene carbon (N-CH₂) around δ 40 ppm, the subsequent two methylene carbons between δ 20-32 ppm, and the terminal methyl carbon at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ) ppmAssignment
Carbonyl170 - 175C =O
Aromatic Quaternary~140C -ipso (Phenyl)
Aromatic Methine127 - 130Ar-C H
Methine58 - 65Ph₂-C H-C=O
Methylene (N-linked)~40N-C H₂-
Methylene30 - 32N-CH₂-C H₂-
Methylene~20-C H₂-CH₃
Methyl~14-C H₃

Note: These are theoretical estimations based on the molecular structure.

To unequivocally confirm the structural assignments made in 1D NMR, two-dimensional (2D) NMR experiments are employed.

¹H-¹H Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons. For this compound, a COSY spectrum would show a clear correlation path along the N-butyl chain. Cross-peaks would connect the N-H proton to the adjacent N-CH₂ protons, which in turn would show a correlation to the next CH₂ group, and so on, down to the terminal CH₃ group. This provides unambiguous evidence for the sequence of the butyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons. This technique is invaluable for assigning the carbon signals based on the already-assigned proton spectrum. For instance, the proton signal at δ 4.94 ppm would show a cross-peak to the methine carbon signal (expected ~58-65 ppm). Likewise, each proton signal of the butyl chain (at δ 3.29, ~1.47, ~1.30, and 0.91 ppm) would correlate to its corresponding carbon signal (~δ 40, ~31, ~20, and ~14 ppm, respectively), confirming the ¹³C assignments.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Although an experimental FT-IR spectrum for this compound is not provided in the searched literature, the characteristic vibrational bands can be predicted based on its structure. Key functional groups include the secondary amide (N-H and C=O), phenyl rings (aromatic C-H and C=C), and the butyl group (aliphatic C-H).

The most prominent absorptions would be the N-H stretch, typically appearing as a sharp band around 3300 cm⁻¹, and the very strong C=O stretch of the amide (Amide I band) between 1630 and 1680 cm⁻¹. The Amide II band, which arises from N-H bending and C-N stretching, is expected around 1550 cm⁻¹.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amide
3100-3000C-H StretchAromatic (Phenyl)
2960-2850C-H StretchAliphatic (Butyl)
1680-1630C=O Stretch (Amide I)Amide
~1600, ~1450C=C StretchAromatic (Phenyl)
~1550N-H Bend (Amide II)Amide
~1240C-N StretchAmide
750-700C-H Out-of-plane BendMonosubstituted Phenyl

Note: These are theoretical estimations based on the molecular structure and typical IR frequency ranges.

Each absorption band in the FT-IR spectrum corresponds to a specific type of molecular motion.

N-H and C-H Stretching Region (3300-2850 cm⁻¹): The sharp peak around 3300 cm⁻¹ is a definitive indicator of the N-H bond in the secondary amide. The absorptions just above 3000 cm⁻¹ are characteristic of the C-H bonds on the sp²-hybridized carbons of the phenyl rings. The series of peaks between 2850 and 2960 cm⁻¹ confirm the presence of sp³-hybridized C-H bonds in the methylene and methyl groups of the butyl chain.

Carbonyl and Aromatic Region (1700-1450 cm⁻¹): The most intense peak in the spectrum is expected to be the Amide I band (C=O stretch) around 1650 cm⁻¹, which is a hallmark of the amide functional group. The Amide II band near 1550 cm⁻¹ further confirms the secondary amide structure. The weaker absorptions for C=C stretching within the phenyl rings appear around 1600 and 1450 cm⁻¹.

Fingerprint Region (<1400 cm⁻¹): This region contains a complex series of absorptions, including C-N stretching and various bending vibrations. Strong bands between 700 and 750 cm⁻¹ would be indicative of the out-of-plane C-H bending of the monosubstituted phenyl rings, providing evidence for the diphenylacetyl moiety.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry provides definitive confirmation of its molecular mass and offers insights into its structure through the analysis of fragmentation patterns.

Under typical electron ionization (EI) conditions, the this compound molecule is expected to generate a molecular ion peak ([M]⁺) corresponding to its molecular weight. The primary fragmentation pathways involve cleavages at the most labile bonds, particularly around the amide functional group and the quaternary carbon bearing the two phenyl groups.

The fragmentation of this compound is characterized by several key bond cleavages:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the diphenylmethyl group is a prominent fragmentation pathway. This leads to the formation of a stable diphenylmethyl cation (m/z 167), which is often a base peak or a very intense peak due to the resonance stabilization afforded by the two phenyl rings.

Amide Bond Cleavage: The cleavage of the C-N bond of the amide can occur, leading to the formation of an acylium ion.

McLafferty-type Rearrangement: Rearrangement reactions involving the n-butyl group can also occur. A common pathway is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, butene), resulting in a charged enol fragment.

Cleavage of the Butyl Group: Fragmentation within the butyl chain itself can lead to the loss of alkyl radicals, resulting in a series of peaks separated by 14 Da (CH₂).

The predicted fragmentation pattern provides a unique fingerprint for the identification of this compound. While a direct spectrum for this compound is not publicly available, the fragmentation of the highly similar compound N,N-dimethyl-2,2-diphenylacetamide (Diphenamid) supports these predictions, showing a strong peak for the diphenylmethyl fragment. nist.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonStructure of Fragment
281[M]⁺ (Molecular Ion)[C₁₈H₂₁NO]⁺
224[M - C₄H₉]⁺[C₁₄H₁₂NO]⁺
167[CH(C₆H₅)₂]⁺Diphenylmethyl cation
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation
57[C₄H₉]⁺Butyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq The structure of this compound contains two key chromophores that are responsible for its UV absorption: the phenyl rings and the amide group.

The electronic transitions observed in the UV-Vis spectrum are primarily of two types:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. matanginicollege.ac.in They are characteristic of systems with double bonds, such as the aromatic phenyl rings and the carbonyl group (C=O) of the amide. These are typically high-intensity absorptions. The two phenyl groups in this compound are expected to give rise to strong absorption bands in the UV region.

n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the oxygen or nitrogen atom of the amide group, to a π* antibonding orbital. researchgate.net These transitions are generally of much lower intensity than π → π* transitions and occur at longer wavelengths. matanginicollege.ac.in

The UV-Vis spectrum of this compound is predicted to show strong absorptions characteristic of the diphenylmethyl moiety and weaker absorptions from the amide group. The presence of two phenyl groups attached to the same carbon atom may result in complex absorption bands due to electronic interactions between the rings. The solvent used can also influence the position of the absorption maxima (λmax) by stabilizing the ground or excited states differently. ulisboa.pt For instance, data for the related compound 2-Phenylacetanilide shows a UV-Vis absorption maximum, providing a reference for the expected spectral region. spectrabase.com

Table 2: Predicted Electronic Transitions for this compound

ChromophoreElectronic TransitionPredicted Wavelength Region (λmax)
Phenyl Ringsπ → π~200-230 nm and ~250-270 nm
Amide (C=O)n → π> 250 nm (weak)
Amide (C=O)π → π*< 220 nm (strong)

Quantum Chemical and Computational Modeling of N Butyl 2,2 Diphenylacetamide

Density Functional Theory (DFT) Studies for Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the geometric and electronic properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like N-Butyl-2,2-diphenylacetamide. These theoretical calculations offer valuable insights into the molecule's structure, stability, and reactivity.

Optimized Molecular Geometries and Bond Parameters

Table 1: Representative Optimized Bond Lengths and Bond Angles (Hypothetical for this compound based on general DFT studies)

BondPredicted Bond Length (Å)Bond AnglePredicted Bond Angle (°)
C=O (carbonyl)~1.23O=C-N (amide)~122
C-N (amide)~1.35C-N-C (butyl)~120
C-C (diphenyl)~1.54C-C-C (phenyl)~120
C-H (aliphatic)~1.09H-C-H (butyl)~109.5
C-H (aromatic)~1.08

Note: This table is illustrative and contains hypothetical values based on typical bond lengths and angles found in similar organic molecules. Actual calculated values would require a specific DFT study on this compound.

Calculation of Harmonic Vibrational Frequencies and Comparison with Experimental Data

Theoretical vibrational analysis is a key application of DFT. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. iastate.edu These frequencies correspond to the fundamental modes of vibration within the molecule, such as stretching, bending, and torsional motions. ijcps.org

The calculated harmonic frequencies are often systematically higher than experimental frequencies obtained from techniques like FT-IR and FT-Raman spectroscopy. mdpi.comnih.gov This discrepancy arises from the harmonic approximation and the neglect of anharmonicity. iastate.edu To improve the agreement with experimental data, scaling factors are commonly applied to the computed frequencies. iastate.edunih.gov The comparison between scaled theoretical and experimental vibrational spectra is crucial for the accurate assignment of observed spectral bands to specific molecular motions. ijcps.orgresearchgate.net For example, characteristic peaks for C=O stretching, N-H bending, and C-N stretching can be identified and confirmed. ijcps.org

Table 2: Comparison of Hypothetical Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

Vibrational ModeCalculated Harmonic Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch (Amide I)~1750~1680~1650
N-H Bend (Amide II)~1615~1550~1530
C-N Stretch (Amide III)~1290~1240~1220
C-H Stretch (Aromatic)~3150~3024~3050
C-H Stretch (Aliphatic)~3050~2928~2960

Note: This table is for illustrative purposes. Actual values would depend on the specific DFT method and basis set used, as well as the experimental conditions.

Prediction of Isotropic NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.gov Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become invaluable for predicting the NMR chemical shifts of various nuclei, such as ¹H and ¹³C. imist.mascm.com The GIAO/DFT approach has been shown to provide satisfactory chemical shift predictions for a wide range of molecules. imist.ma

The process involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors. nih.govimist.ma The isotropic chemical shifts are then determined relative to a reference compound, typically tetramethylsilane (B1202638) (TMS). imist.ma Comparing the calculated chemical shifts with experimental NMR data can aid in the assignment of complex spectra and confirm the proposed molecular structure. nih.govsigmaaldrich.com

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carbonyl (C=O)~172~170
Quaternary (C-Ph₂)~60~58
Phenyl (ipso-C)~140~138
Phenyl (ortho-C)~129~128
Phenyl (meta-C)~128~127
Phenyl (para-C)~127~126
N-CH₂ (butyl)~40~39

Note: This table is hypothetical. Accurate predictions would require specific GIAO/DFT calculations for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This method provides a quantitative description of the Lewis-like chemical bonding in a molecule. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is calculated at various points in the space around a molecule and is typically visualized as a color-coded map superimposed on the molecule's electron density surface. uni-muenchen.depreprints.org

Different colors on the MEP map represent different potential values. Regions of negative electrostatic potential, often colored red, indicate an excess of electron density and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential, typically colored blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net Intermediate potential values are usually shown in green. The MEP map provides a clear, intuitive picture of the molecule's charge distribution and can be used to identify potential sites for intermolecular interactions, such as hydrogen bonding. preprints.orgresearchgate.net

Theoretical Investigation of Reaction Mechanisms and Pathways

Currently, there is a notable absence of publicly available, detailed theoretical studies specifically focusing on the reaction mechanisms and pathways of this compound through quantum chemical and computational modeling. While research exists on the synthesis, crystal structure, and biological activities of various 2,2-diphenylacetamide (B1584570) derivatives researchgate.netresearchgate.netmdpi.comuva.nlacs.org, specific computational investigations into the transition states and energetic profiles of this particular compound's reactions are not found in the surveyed literature.

General computational chemistry approaches, such as Density Functional Theory (DFT), are often employed to study reaction mechanisms. researchgate.net These methods can elucidate the step-by-step process of a chemical reaction, identifying the structures of reactants, products, and the high-energy transition states that connect them. purdue.edu

Elucidation of Transition States in Derivatization Reactions

No specific studies detailing the elucidation of transition states for the derivatization reactions of this compound were identified.

In principle, computational modeling could be used to investigate various derivatization reactions, such as hydrolysis, substitution, or other functional group transformations. Such a study would involve:

Locating Transition State Geometries: Identifying the precise three-dimensional arrangement of atoms at the peak of the reaction energy barrier.

Frequency Calculations: Confirming the identified structure as a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the corresponding reactants and products to ensure the correct connection. purdue.edu

Without specific research on this compound, any discussion of its transition states in derivatization reactions would be purely hypothetical.

Supramolecular Chemistry of N Butyl 2,2 Diphenylacetamide Architectures

Comprehensive Analysis of Non-Covalent Interactions in Crystal Lattices

Non-covalent interactions are the primary driving forces behind the formation of crystalline solids, governing the three-dimensional arrangement of molecules. nih.gov For diphenylacetamide derivatives, the most significant of these forces are hydrogen bonds and various π-system interactions. The introduction of an N-butyl group is expected to add van der Waals forces as a significant contributor while potentially modifying the established interaction patterns of the core diphenylacetamide structure.

Hydrogen bonds are highly directional and are among the strongest non-covalent interactions, playing a crucial role in determining molecular conformation and crystal packing. frontiersin.org The amide group (-CONH-) in N-Butyl-2,2-diphenylacetamide is a classic hydrogen bond motif, featuring an N-H group as a hydrogen bond donor and a carbonyl oxygen (C=O) as an acceptor.

N-H···O and C-H···O Interactions: In the crystal structure of the parent compound, 2,2-diphenylacetamide (B1584570), N-H···O hydrogen bonds are the dominant interaction, linking molecules into zigzag chains. iucr.orgresearchgate.net Specifically, the amide proton of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, creating a robust R²₂(8) ring motif in the asymmetric unit. researchgate.net This primary interaction is supported by a network of weaker C-H···O interactions, where activated C-H bonds from the phenyl rings engage with the same carbonyl oxygen, further stabilizing the crystal lattice. iucr.orgresearchgate.net

In a related derivative, 2-Hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide, a similar pattern of intramolecular N-H···O and intermolecular C-H···O and O-H···O hydrogen bonds dictates the crystal packing. researchgate.netresearchgate.net The presence of the N-butyl group in the target compound would likely preserve the fundamental N-H···O bonding capability, although the steric bulk and conformational flexibility of the alkyl chain could influence the final geometry and dimensionality of the resulting hydrogen-bonded network.

The geometric parameters for typical hydrogen bonds observed in diphenylacetamide and related structures are summarized below. These values provide a quantitative basis for understanding the strength and nature of these interactions.

Interaction TypeD-H···AD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Reference
N-H···ON1-H1A···O20.87 (1)2.09 (1)2.9575 (19)177 (2) researchgate.net
N-H···ON2-H2A···O20.89 (1)2.17 (2)2.9407 (18)145 (2) researchgate.net
C-H···OC18-H18A···O20.952.513.099 (2)120 researchgate.net
N-H···O (intramolecular)N1-H1N···O10.845 (19)2.19 (2)2.5886 (19)109.1 (16) researchgate.net

N-H···S and C-H···S Interactions: Interactions involving sulfur as a hydrogen bond acceptor (N-H···S, C-H···S) are not intrinsic to this compound itself. However, they are relevant in the context of co-crystals or multicomponent systems where a sulfur-containing guest or co-former is present. In the crystal packing of compounds like N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, C-H···S interactions contribute to the formation of dimeric motifs. scielo.org.mx The synthesis of related thiourea (B124793) derivatives also highlights the potential for the N-H group to engage with sulfur atoms in supramolecular assemblies. conicet.gov.ar Should this compound be crystallized with a sulfur-containing molecule, the amide N-H and phenyl C-H groups would be potential donors for such interactions.

The two phenyl rings of the diphenylacetamide moiety are significant features for establishing non-covalent interactions involving π-electron systems.

π-π Stacking: This interaction involves the attractive, non-covalent force between aromatic rings. In the solid state of 2,2-diphenylacetamide, the two phenyl rings within a single molecule are not parallel; they exhibit a large dihedral angle of approximately 85°. iucr.orgresearchgate.net This orientation precludes intramolecular π-π stacking. However, intermolecular π-π stacking between phenyl rings of adjacent molecules is a possibility and is observed in the crystal structures of some derivatives, where it influences the formation of molecular stacks. researchgate.net The distance between interacting centroids is typically in the range of 3.6 to 3.8 Å. researchgate.net The presence of electron-donating or electron-withdrawing substituents on the rings can modulate the strength of these interactions. rsc.org For this compound, the flexible butyl chain could influence the relative orientation of molecules in the crystal, potentially hindering or facilitating efficient intermolecular π-π stacking.

This compound as a Component in Host-Guest Systems

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule. rsc.org The diphenylacetamide motif is well-suited for acting as a guest due to its combination of hydrogen bonding sites and aromatic surfaces, which can be recognized by various macrocyclic hosts.

Macrocyclic hosts such as cyclodextrins, calixarenes, and synthetic tetralactams possess well-defined cavities that can encapsulate guest molecules, driven by non-covalent forces. nih.govbeilstein-journals.orgnih.gov

Recognition by Tetralactam Macrocycles: These hosts feature an amphiphilic cavity containing both polar amide groups and non-polar aromatic surfaces. beilstein-journals.org In organic solvents, guest binding is often driven by hydrogen bonding between the host's internal N-H groups and a polar guest. beilstein-journals.org The carbonyl oxygen of this compound would be an ideal hydrogen bond acceptor for such a host. In aqueous solutions, the hydrophobic effect would dominate, where the non-polar phenyl groups and the N-butyl chain of the guest would be driven into the macrocycle's hydrophobic cavity to minimize contact with water. beilstein-journals.org

Recognition by Cyclodextrins: Cyclodextrins are toroidal macrocycles made of glucose units, featuring a hydrophilic exterior and a hydrophobic interior. They are excellent hosts for non-polar guests in aqueous solutions. The two phenyl groups and the N-butyl chain of this compound would fit well within the cavity of β-cyclodextrin or γ-cyclodextrin, driven by hydrophobic interactions.

Recognition by Calixarenes: Calixarenes are another class of macrocycles with a "cup-like" shape and a π-rich cavity. They can bind guests through a combination of C-H···π and π-π interactions. The phenyl groups of the diphenylacetamide moiety could be recognized by the electron-rich aromatic walls of the calixarene (B151959) host.

The N-butyl group plays a crucial role in modulating these interactions. Its hydrophobic nature would enhance binding affinity with hosts that have non-polar cavities, such as cyclodextrins. Its flexibility allows the guest molecule to adopt a favorable conformation to maximize contact with the host's binding site.

Supramolecular assembly refers to the spontaneous organization of molecules into ordered structures. osaka-u.ac.jp The diphenylacetamide motif provides reliable and directional interactions that can be exploited to build predictable one-, two-, or three-dimensional networks. nih.govrug.nl

The primary strategy for assembly relies on the robust N-H···O hydrogen bond. As seen in the parent 2,2-diphenylacetamide, this interaction reliably forms one-dimensional zigzag chains. iucr.orgresearchgate.net By modifying the substituents, one can control the packing of these chains. The introduction of the N-butyl group provides a way to engineer the inter-chain interactions. The aliphatic butyl chains could interdigitate, creating van der Waals interactions that hold the primary hydrogen-bonded chains together in a layered or otherwise organized fashion. This strategy allows for the tuning of material properties, as the nature of the N-alkyl substituent can influence solubility, melting point, and morphology.

A second strategy involves leveraging the C-H···π and π-π interactions. While the primary assembly might be directed by hydrogen bonding, these weaker interactions provide the next level of structural control, dictating how the primary chains or tapes pack relative to one another. By designing diphenylacetamide derivatives with specific electronic properties (e.g., fluorination of the phenyl rings), these π-interactions can be strengthened or weakened, providing a tool to guide the final supramolecular architecture. rsc.org The interplay between strong, directional hydrogen bonds and weaker, less directional π and van der Waals interactions is a cornerstone of crystal engineering and the rational design of functional supramolecular materials. scielo.org.mxrsc.org

Advanced Analytical Method Development for N Butyl 2,2 Diphenylacetamide Research

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds and research chemicals. amazonaws.com Its versatility allows for the development of methods tailored to the specific physicochemical properties of the analyte, such as N-Butyl-2,2-diphenylacetamide. amazonaws.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for the analysis of moderately polar to nonpolar compounds like this compound. mdpi.com The method development process involves a systematic optimization of several key parameters to achieve adequate separation (resolution), peak shape, and analysis time.

The initial step involves selecting an appropriate stationary phase, typically a C18 or C8 bonded silica (B1680970) column, which provides hydrophobic interactions with the diphenyl and butyl moieties of the molecule. harvardapparatus.com The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is then optimized. mdpi.com The ratio of organic solvent to water is adjusted to control the retention time of the analyte. For this compound, a gradient elution, where the organic solvent concentration is increased over time, may be necessary to elute the compound with a good peak shape and to separate it from potential impurities with different polarities.

Optimization of mobile phase pH is also critical, although for a neutral amide like this compound, its impact might be less pronounced than for acidic or basic compounds. However, pH can influence the ionization state of impurities and the stability of the silica-based column. Other parameters such as column temperature, flow rate, and detector wavelength are fine-tuned to maximize efficiency and sensitivity.

Table 1: Exemplar Parameters for RP-HPLC Method Optimization for this compound
ParameterInitial ConditionOptimized ConditionRationale for Optimization
Stationary PhaseC18, 5 µm, 150 x 4.6 mmC18, 2.7 µm, 100 x 3.0 mmSmaller particle size and column dimensions improve efficiency and reduce analysis time and solvent consumption.
Mobile PhaseIsocratic: 60% Acetonitrile / 40% WaterGradient: 50% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 10 minGradient elution provides better resolution of impurities with varying polarities and improves peak shape for the main analyte. Formic acid improves peak shape and is MS-compatible.
Flow Rate1.0 mL/min0.5 mL/minAdjusted for the smaller column internal diameter to maintain optimal linear velocity.
Column TemperatureAmbient (25 °C)35 °CElevated temperature can decrease viscosity, improve peak efficiency, and ensure reproducible retention times.
DetectionUV at 254 nmUV at 220 nmThe diphenylacetamide moiety is expected to have strong absorbance at lower UV wavelengths, enhancing detection sensitivity.

This compound does not possess a chiral center in its structure. However, if chiral derivatives or related compounds with stereogenic centers were to be analyzed, chiral HPLC would be the method of choice for separating the enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can be separated in a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP). researchgate.net

CSPs are most commonly based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica support. csfarmacie.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com Method development for chiral separations involves screening various CSPs and mobile phases (both normal-phase and reversed-phase) to find conditions that provide enantioselectivity. nih.govresearchgate.net

For a hypothetical chiral analogue of this compound, one might screen columns such as a Chiralcel® OJ-H (cellulose tris-(4-methylbenzoate)) or a Chiralpak® AD (amylose tris-(3,5-dimethylphenylcarbamate)). researchgate.net Mobile phases in normal-phase mode typically consist of hexane/isopropanol or hexane/ethanol (B145695) mixtures, while reversed-phase modes use acetonitrile/water or methanol/water. csfarmacie.cz The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can significantly improve peak shape and resolution.

Table 2: Typical Chiral Stationary Phases (CSPs) and Mobile Phase Systems for Screening
Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile Phase ModesPotential Interaction Mechanisms
Polysaccharide (Cellulose/Amylose derivatives)Chiralcel®, Chiralpak®Normal Phase (Hexane/Alcohol), Reversed Phase (Acetonitrile/Water), Polar OrganicHydrogen bonding, π-π interactions, dipole-dipole interactions, steric inclusion.
Pirkle-type (π-acid/π-base)Whelk-O®, DACH-DNBNormal Phase (Hexane/Alcohol)π-π interactions, hydrogen bonding, dipole stacking.
Macrocyclic GlycopeptideCHIROBIOTIC®Reversed Phase (Methanol/Buffer), Polar Ionic, Polar OrganicInclusion complexing, hydrogen bonding, ionic interactions. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. labmanager.com this compound, with its moderate molecular weight and expected thermal stability, is a suitable candidate for GC-MS analysis. This technique combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. thermofisher.com

In a typical GC-MS method, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column by an inert carrier gas (usually helium). lcms.cz The column, often a fused silica capillary coated with a nonpolar stationary phase like 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5ms), separates compounds based on their boiling points and interactions with the stationary phase. lcms.czmdpi.com A programmed temperature ramp is used to elute the analytes.

After separation, the compounds enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a hard ionization technique that generates a reproducible fragmentation pattern, creating a "mass spectrum" that serves as a chemical fingerprint for compound identification by comparison with spectral libraries (e.g., NIST, Wiley). nist.gov

Table 3: Typical GC-MS Parameters for this compound Analysis
ParameterTypical Setting
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) lcms.cz
Carrier GasHelium at a constant flow of 1.0 mL/min lcms.cz
Inlet Temperature280 °C
Injection ModeSplitless (for trace analysis) or Split
Oven ProgramInitial 100 °C, hold 1 min, ramp at 15 °C/min to 300 °C, hold 5 min
MS Transfer Line Temp300 °C
Ion SourceElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range50 - 550 m/z

Integration of Hyphenated Techniques (LC-MS, GC-MS/MS) for Comprehensive Analysis

For a complete characterization of a compound and its related substances, the integration of multiple hyphenated techniques is often necessary. lcms.cz Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) versions of both LC and GC provide complementary information. labmanager.com

LC-MS is particularly useful for analyzing thermally labile or non-volatile impurities that are not amenable to GC. labmanager.com It typically employs soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which often yield an intact molecular ion ([M+H]+ or [M+Na]+), providing clear molecular weight information. When coupled with high-resolution mass spectrometers (HRMS) like Time-of-Flight (TOF) or Orbitrap analyzers, LC-MS can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurity identification. labmanager.comthermofisher.com

GC-MS/MS or LC-MS/MS (tandem mass spectrometry) adds another layer of specificity and sensitivity. lcms.cz In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces chemical noise, making it the gold standard for quantification at trace levels. thermofisher.com

Table 4: Comparison of Hyphenated Techniques for Comprehensive Analysis
TechniquePrimary ApplicationIonizationStrengths for this compound Analysis
GC-MSAnalysis of volatile/semi-volatile compounds; Purity profiling.Electron Ionization (EI)Provides structural information via fragmentation; Library searchable spectra for identification.
LC-MS (HRMS)Analysis of a wide polarity range, including non-volatile or thermally labile impurities.Electrospray (ESI)Provides accurate molecular weight; Elemental composition of unknowns can be determined.
GC-MS/MS or LC-MS/MSTargeted quantification at trace levels; Structural confirmation.EI or ESISuperior sensitivity and selectivity; Reduces matrix interference for quantification in complex samples.

Derivatization Strategies to Enhance Analytical Performance

Derivatization is a chemical modification of an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method. researchgate.net While this compound can likely be analyzed directly, derivatization might be employed to improve detection limits, enhance chromatographic separation, or improve volatility for GC analysis. rsc.org

For GC-MS analysis , if the compound showed poor thermal stability or peak shape, derivatization of the amide functional group could be considered, although amides are generally stable. More commonly, derivatization would be applied to potential impurities or metabolites that contain active hydrogen atoms (e.g., hydroxyl or carboxylic acid groups). Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used to replace active hydrogens with trimethylsilyl (B98337) groups, increasing volatility and thermal stability. researchgate.net

For HPLC analysis , derivatization is often used to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, respectively. nih.gov For LC-MS analysis, a derivatizing agent can be chosen to introduce a permanently charged group or a group with high proton affinity, thereby significantly enhancing ionization efficiency in ESI-MS. nih.gov For example, reacting a hypothetical carboxylic acid impurity with a reagent like 2-picolylamine would introduce a basic nitrogen that is readily protonated in positive-ion ESI, boosting the MS signal.

Table 5: Potential Derivatization Strategies and Their Analytical Benefits
Analytical TechniqueTarget Functional GroupDerivatization Reagent ClassExample ReagentPurpose and Benefit
GC-MS-OH, -COOH, -NH (on impurities)Silylating agentsBSTFA, TBDMSClIncreases volatility and thermal stability; Improves peak shape. researchgate.net
HPLC-UV-OH, -COOH (on impurities)UV-absorbing tagsPhenacyl bromideIntroduces a strong chromophore for enhanced UV detection sensitivity.
HPLC-Fluorescence-NH (amide hydrolysis product)Fluorophoric tagsDansyl chlorideAttaches a fluorescent label for highly sensitive fluorescence detection.
LC-MS-COOH (on impurities)Ionization enhancers2-picolylamineIntroduces a readily ionizable group to enhance ESI-MS signal intensity. nih.gov

Coordination Chemistry and Metal Complexation of N Butyl 2,2 Diphenylacetamide Derivatives

Ligand Design Principles Incorporating the Diphenylacetamide Moiety

The design of ligands based on the N-Butyl-2,2-diphenylacetamide moiety is guided by the fundamental principles of coordination chemistry, considering the interplay of donor atoms, steric hindrance, and electronic effects.

The primary coordination site within this compound is the amide functional group. Amides are classic ligands that typically coordinate to metal ions through the carbonyl oxygen atom. wikipedia.org This is because the oxygen atom is the most basic site in the amide group and a hard donor, making it suitable for binding to a wide variety of metal ions. wikipedia.org While coordination through the amide nitrogen is also possible, it generally occurs after deprotonation of the N-H bond, a process that is not applicable to this N-disubstituted amide. rsc.orgnih.gov Therefore, the this compound is expected to function primarily as a monodentate ligand via its carbonyl oxygen.

A defining feature of this ligand is the presence of two phenyl groups attached to the α-carbon. This diphenylmethane (B89790) unit introduces significant steric bulk in the vicinity of the coordination site. researchgate.netnih.gov This steric hindrance can play a crucial role in determining the coordination number and geometry of the resulting metal complexes. wikipedia.orgrsc.org For instance, the bulky nature of the ligand would likely limit the number of ligand molecules that can coordinate to a single metal center, favoring the formation of complexes with lower coordination numbers or preventing the formation of homoleptic complexes with larger metals. This steric control can be a valuable tool in catalyst design, where restricting access to the metal center can enhance selectivity.

The N-butyl group further contributes to the ligand's steric profile and significantly influences its physical properties. It enhances the lipophilicity of the ligand, which in turn would increase the solubility of its metal complexes in nonpolar organic solvents. This is a practical advantage for synthesis, characterization, and application in homogeneous catalysis.

Monodentate O-Coordination: Utilizing the amide oxygen as the primary donor atom.

Steric Control: Leveraging the bulky diphenylmethane and N-butyl groups to influence the coordination sphere of the metal ion.

Solubility Modulation: Using the N-butyl group to tune the solubility of the resulting complexes.

These principles suggest that this compound derivatives are promising candidates for creating coordinatively unsaturated metal centers with specific spatial arrangements, which is of high interest in catalysis and materials science.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound derivatives can be conceptually approached using standard methods for forming complexes with amide-containing ligands. orientjchem.org Structural elucidation would then rely on a combination of spectroscopic and crystallographic techniques to confirm the coordination mode and geometry.

Hypothetical Synthesis

A general and straightforward method for synthesizing metal complexes of this compound (L) involves the direct reaction of the ligand with a suitable metal salt, typically a metal(II) halide or perchlorate, in an appropriate solvent.

For example, a complex of the type [ML₂X₂] (where M = a divalent metal like Co(II), Ni(II), Cu(II), or Zn(II); L = this compound; X = Cl⁻, Br⁻) could be synthesized by reacting two molar equivalents of the ligand with one equivalent of the metal halide salt (e.g., CoCl₂) in a solvent such as ethanol (B145695) or acetonitrile (B52724). researchgate.net The reaction mixture would typically be stirred at room temperature or gently heated to facilitate complex formation. openaccessjournals.com The resulting complex could then be isolated by cooling the solution or by solvent evaporation, followed by washing and drying.

Structural Elucidation Techniques

The definitive characterization of these hypothetical complexes would involve several analytical methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's coordination site. In an amide ligand, the C=O stretching vibration (ν(C=O)) is particularly informative. Upon coordination of the carbonyl oxygen to a metal center, a portion of the electron density from the C=O bond is donated to the metal. This weakens the carbonyl bond, resulting in a shift of the ν(C=O) band to a lower frequency (a redshift) in the IR spectrum of the complex compared to the free ligand. nih.govtandfonline.com This shift is considered strong evidence for O-coordination.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the formation of the complex and provide information about the structure in solution. Upon complexation, the chemical shifts of the nuclei near the coordination site are expected to change. For this compound, the protons of the methylene (B1212753) group adjacent to the carbonyl and the protons of the N-butyl chain would be most affected. rsc.orgtandfonline.com

Below is a table summarizing the expected characterization data for a hypothetical complex, [Co(this compound)₂Cl₂].

TechniqueObserved FeatureExpected Result for Free Ligand (L)Expected Result for [Co(L)₂Cl₂] ComplexInterpretation
IR Spectroscopyν(C=O) stretch (cm⁻¹)~1650~1620Redshift indicates coordination of the carbonyl oxygen to the Co(II) center. nih.govtandfonline.com
¹H NMR SpectroscopyChemical Shift δ (ppm) of -N-CH₂-~3.3Shifted (e.g., ~3.5)Change in electronic environment upon complexation.
¹³C NMR SpectroscopyChemical Shift δ (ppm) of C=O~172Shifted (e.g., ~175)Deshielding of the carbonyl carbon due to electron donation to the metal.
X-ray CrystallographyCo-O Bond Length (Å)N/A~2.1Confirms direct bond between cobalt and the amide oxygen.
X-ray CrystallographyCoordination GeometryN/ADistorted TetrahedralTypical for Co(II) with two monodentate ligands and two halides.

Computational Studies on Metal-Ligand Bonding and Coordination Modes

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the intricacies of metal-ligand interactions in complexes of this compound derivatives. nih.govresearchgate.net Such studies can predict structures, elucidate the nature of the chemical bond, and rationalize experimental observations.

Geometric and Electronic Structure Optimization

DFT calculations can be employed to determine the most stable (lowest energy) geometric structure of a metal complex. mdpi.com For a complex of this compound, calculations could predict key structural parameters such as metal-oxygen bond lengths, bond angles around the metal center, and the conformational arrangement of the bulky diphenyl and butyl groups. Furthermore, DFT can be used to calculate vibrational frequencies, which can be directly compared with experimental IR spectra to validate the proposed coordination mode. nih.gov

Analysis of Metal-Ligand Bonding

To understand the nature of the bond between the metal and the diphenylacetamide ligand, several computational analysis methods can be applied:

Energy Decomposition Analysis (EDA): EDA partitions the total interaction energy between the metal and the ligand into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. chemrxiv.orgnih.gov For the coordination of a neutral oxygen donor like an amide to a metal cation, the bonding is expected to be dominated by electrostatic forces, with a smaller but significant contribution from orbital interactions (covalency). mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and orbital interactions. It can be used to calculate the net atomic charges on the metal and the donor oxygen atom, quantifying the extent of charge transfer upon complexation. researchgate.net It can also identify the specific donor-acceptor orbital interactions that constitute the covalent character of the metal-ligand bond, for example, the donation from a lone pair orbital on the oxygen to a vacant d-orbital on the metal.

Investigating Coordination Modes

While O-coordination is most likely, computational methods can be used to rigorously compare the relative energies of different possible isomers or coordination modes. For instance, the energy of a hypothetical N-coordinated structure could be calculated and compared to the O-coordinated one to confirm the thermodynamic preference. The significant steric hindrance imposed by the diphenylmethane moiety would be accurately modeled in these calculations, likely showing a high energetic penalty for any coordination mode that brings these bulky groups into close contact with other ligands. rsc.org

A summary of the type of data that could be obtained from a DFT study on a hypothetical [Zn(this compound)Cl₂] complex is presented in the table below.

Calculated PropertyHypothetical ValueSignificance
Zn-O Bond Length2.05 ÅProvides a theoretical value for comparison with X-ray data.
Calculated ν(C=O) Frequency1625 cm⁻¹Correlates with experimental IR data to confirm the coordination mode. nih.gov
Bond Dissociation Energy (BDE)150 kJ/molQuantifies the strength of the metal-ligand bond. researchgate.net
NBO Charge on Zinc+1.75 eIndicates partial charge neutralization via electron donation from ligands.
NBO Charge on Oxygen-0.80 eShows electron density donation from the carbonyl oxygen.
EDA: Electrostatic Contribution~70%Confirms the predominantly electrostatic nature of the M-O bond. chemrxiv.org
EDA: Orbital (Covalent) Contribution~30%Quantifies the degree of covalent character in the M-O bond. chemrxiv.org

Future Directions and Interdisciplinary Research on N Butyl 2,2 Diphenylacetamide

Synergistic Applications with Advanced Materials Science

The unique structural characteristics of N-Butyl-2,2-diphenylacetamide, featuring bulky phenyl groups and a flexible butyl chain, make it a candidate for integration with advanced materials. While direct applications are still in early research phases, the broader class of diphenylacetamides has shown potential in materials science, suggesting avenues for exploration. For instance, related compounds are being investigated for their electronic properties, which could be harnessed in the development of organic light-emitting diodes (OLEDs) or other electronic devices. smolecule.com

Future research is anticipated to focus on incorporating this compound into polymer composites. The butyl group could enhance solubility and compatibility with various polymer matrices, while the diphenylacetamide core might impart specific properties such as thermal stability or altered refractive indices. The exploration of its use in creating functional thin films or as a component in self-assembling molecular systems represents a promising frontier.

Table 1: Potential Roles of this compound in Materials Science

Potential ApplicationRole of this compoundDesired Property Contribution
Polymer AdditiveDispersant or functional fillerEnhanced thermal stability, modified mechanical properties
Organic ElectronicsComponent in active layersCharge transport, luminescence (based on scaffold) smolecule.com
Functional CoatingsSurface modifierHydrophobicity, altered refractive index
Self-Assembling SystemsMolecular building blockFormation of ordered supramolecular structures

Further Development in Green Synthetic Strategies for this compound

The synthesis of amides is a fundamental process in organic chemistry, but traditional methods often rely on harsh reagents and generate significant waste. google.comdokumen.pub A key area of future development is the refinement of green and sustainable synthetic routes to this compound.

Recent advancements have demonstrated a catalyst-free synthesis via the Wolff rearrangement, which proceeds under ambient conditions and offers a high yield. rsc.org This method stands in contrast to classical approaches that may involve converting a carboxylic acid to a more reactive acid chloride, a process that is often less environmentally friendly. google.com Future work will likely focus on optimizing these greener pathways, exploring alternative non-hazardous solvents, and improving atom economy to minimize waste. dokumen.pub One-pot reactions that reduce the number of steps and purification requirements are also a significant goal. researchgate.net

Table 2: Comparison of Synthetic Strategies for Diphenylacetamides

MethodKey ReagentsConditionsAdvantagesDisadvantages
Traditional (Acid Chloride) 2,2-diphenylacetyl chloride, N-butylamine, base catalyst evitachem.comAnhydrous organic solvent evitachem.comGenerally high yield, well-establishedOften requires harsh reagents, generates byproducts google.com
Catalyst-Free (Wolff Rearrangement) α-diazoketone precursor, N-butylamine rsc.orgAmbient temperature, metal-free rsc.orgEnvironmentally friendly, mild conditions rsc.orgMay require specialized precursor synthesis
Direct Amidation Diphenylacetic acid, N-butylamine, coupling agentVaries with coupling agentAvoids acid chloride stepCoupling agents can be expensive and generate waste dokumen.pub

Emerging Computational and Theoretical Methodologies for Enhanced Understanding

Computational chemistry offers powerful tools for predicting molecular properties and reaction mechanisms, thereby accelerating research and reducing experimental costs. For this compound, emerging computational methods can provide unprecedented insight into its behavior.

Density Functional Theory (DFT) calculations can be employed to model the compound's electronic structure, predict spectroscopic characteristics (such as NMR and IR spectra), and investigate the mechanisms of its synthesis. purdue.eduwhiterose.ac.uk Molecular dynamics simulations could be used to understand its conformational flexibility and how it interacts with solvents or other molecules in a material matrix. Furthermore, for related diphenylacetamide derivatives, in silico studies like molecular docking have been used to predict interactions with biological targets, such as enzymes. researchgate.netrsc.org Applying these methodologies to this compound could help identify potential applications in medicinal chemistry by predicting its binding affinity to specific proteins. researchgate.net

Table 3: Application of Computational Methods to this compound Research

Computational MethodResearch QuestionPotential Insights
Density Functional Theory (DFT) What is the most stable molecular geometry? What is the reaction mechanism?Optimized structure, predicted spectra, reaction energy profiles purdue.eduwhiterose.ac.uk
Molecular Dynamics (MD) How does the molecule behave in a solution or polymer?Conformational changes, interaction with surrounding medium, diffusion rates
Molecular Docking Does the molecule bind to a specific biological target?Binding mode, estimated binding affinity, potential for bioactivity researchgate.netrsc.org
QSAR (Quantitative Structure-Activity Relationship) How does the N-butyl group influence activity compared to other substituents?Correlation of structural features with chemical or biological activity

Integration with Broader Chemical Research Paradigms

The study of this compound is not an isolated endeavor but fits within several overarching themes in modern chemical research. Its significance is amplified when viewed through the lenses of molecular building blocks, methodology development, and scaffold-based discovery.

As a molecular building block , it serves as a valuable intermediate in the synthesis of more complex organic molecules. evitachem.com The diphenylacetamide framework is present in various biologically active compounds, and the N-butyl group provides a specific lipophilicity and steric profile that can be crucial for tuning a molecule's properties. iucr.org

In methodology development , the synthesis of this specific amide serves as a test case for new, more efficient, and sustainable chemical reactions. rsc.org Success in synthesizing this compound using a novel green method, for example, can validate that method for broader application to a wide range of other amides. researchgate.netrsc.org

Finally, in scaffold-based discovery , the diphenylacetamide core acts as a proven structural framework. Researchers in medicinal chemistry often explore derivatives of a known scaffold to discover new therapeutic agents. smolecule.comsmolecule.com By synthesizing and studying variants like this compound, chemists can systematically explore the chemical space around this scaffold to identify new leads for drug development or new materials with unique properties. iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.